molecular formula C8H15NO3 B8671890 2-Morpholinopropionic acid methyl ester

2-Morpholinopropionic acid methyl ester

Cat. No.: B8671890
M. Wt: 173.21 g/mol
InChI Key: YVMAGSKBVARACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholinopropionic acid methyl ester is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What experimental parameters should be optimized during the synthesis of 2-Morpholinopropionic acid methyl ester?

Answer:
Synthesis optimization requires systematic variation of temperature, time, and reagent stoichiometry. Kinetic modeling, as demonstrated in methyl ester synthesis studies (e.g., 2-aryl-5-pyrrolecarboxylic acid methyl ester), shows that higher temperatures (e.g., 110–115°C) accelerate reaction rates but may increase side-product formation. For example, at 115°C, complete conversion of intermediates (X1 to X9) occurs within 3–6 hours, whereas lower temperatures (105°C) require extended reaction times . Use a factorial design to evaluate yield vs. purity trade-offs, validated by GC or HPLC.

Q. Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

  • GC/MS : Effective for identifying methyl ester derivatives, as shown in studies analyzing octanoic acid methyl esters (retention time matching and spectral libraries) .
  • NMR : Use 1^1H and 13^13C NMR to confirm morpholine ring integration and ester carbonyl signals.
  • HPLC with UV/RI detection : Quantify impurities (e.g., unreacted precursors) using protocols similar to pharmaceutical impurity profiling .

Q. Advanced: How can kinetic models resolve discrepancies between experimental and theoretical yields?

Answer:
Discrepancies often arise from unaccounted side reactions or heat/mass transfer limitations. A validated two-step kinetic model (e.g., for biodiesel methyl esters) can simulate intermediate conversion rates. For instance, at 105°C, deviations between experimental (1.00) and calculated (0.79) X1 values at 4 hours suggest incomplete equilibrium, requiring iterative model refinement with Arrhenius parameters . Compare residuals across temperature gradients to identify systematic errors.

Q. Advanced: How should researchers address conflicting data in reaction time-course studies?

Answer:
Contradictions (e.g., X9 yield differences at 115°C/6 hours: Exp. 1.00 vs. Calc. 0.97) may indicate catalyst deactivation or sampling inconsistencies. Implement real-time monitoring (e.g., in situ FTIR) to track intermediate concentrations. Validate with triplicate runs and statistical analysis (e.g., ANOVA) to distinguish experimental noise from mechanistic outliers .

Q. Advanced: What strategies mitigate by-product formation during esterification?

Answer:

  • Reagent purity : Use anhydrous morpholine to avoid hydrolysis side reactions.
  • Temperature control : Lower temperatures (e.g., 105°C) reduce thermal degradation but require longer reaction times.
  • Catalyst screening : Test acid/base catalysts (e.g., H2_2SO4_4, NaOMe) to optimize selectivity, as shown in FAME synthesis .

Q. Methodological: How to ensure reproducibility in synthetic protocols?

Answer:
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Document stoichiometry, catalyst loading, and purification steps (e.g., column chromatography conditions).
  • Report characterization data (NMR, GC/MS) for at least one batch; include raw spectral data in supplementary materials .

Q. Safety: What precautions are critical when handling morpholine derivatives?

Answer:

  • Use chemical-resistant gloves (JIS T 8116) and safety goggles (JIS T 8147) to prevent dermal/ocular exposure.
  • Work under fume hoods to avoid inhalation, referencing safety protocols for structurally similar compounds (e.g., 2-Methyl-4-(Methylthio)-2-Morpholinopropiophenone) .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 2-morpholin-4-ylpropanoate

InChI

InChI=1S/C8H15NO3/c1-7(8(10)11-2)9-3-5-12-6-4-9/h7H,3-6H2,1-2H3

InChI Key

YVMAGSKBVARACT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1CCOCC1

Origin of Product

United States

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